ACAT vs. HIV-1 RT Target Engagement
Mniopetal C demonstrates superior HIV-1 reverse transcriptase (RT) inhibitory potency compared to mniopetal A in standardized enzyme inhibition assays [1]. In the same experimental series, mniopetal C achieved an IC50 of 0.75 µg/mL against HIV-1 RT, whereas mniopetal A required a higher concentration (IC50 = 1.00 µg/mL) to achieve equivalent enzyme inhibition [2]. This 25% lower IC50 value for mniopetal C represents a quantifiable potency advantage within the same chemical family.
| Evidence Dimension | Inhibitory potency against HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | IC50 = 0.75 µg/mL |
| Comparator Or Baseline | Mniopetal A: IC50 = 1.00 µg/mL |
| Quantified Difference | Mniopetal C IC50 is 25% lower than mniopetal A (0.75 vs. 1.00 µg/mL) |
| Conditions | HIV-1 reverse transcriptase enzyme inhibition assay; reported in the 1994 Journal of Antibiotics study |
Why This Matters
For researchers selecting an RT inhibitor from the mniopetal family for HIV-focused studies, mniopetal C offers a 25% improvement in enzymatic potency over mniopetal A, reducing the amount of compound required to achieve target inhibition.
- [1] Kuschel, A., Anke, T., Velten, R., Klostermeyer, D., Steglich, W., & König, B. (1994). The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 47(7), 733–739. View Source
- [2] Kuschel, A., Anke, T., Velten, R., Klostermeyer, D., Steglich, W., & König, B. (1994). The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 47(7), 733–739. View Source
